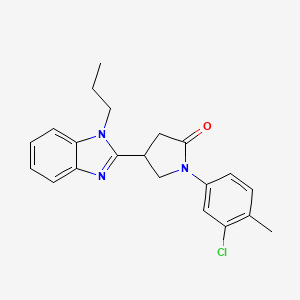

1-(3-chloro-4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

The compound 1-(3-chloro-4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-chloro-4-methylphenyl substituent at position 1 and a 1-propyl-1H-1,3-benzodiazol-2-yl group at position 4. Its synthesis likely follows multi-step protocols involving condensation and cyclization reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c1-3-10-24-19-7-5-4-6-18(19)23-21(24)15-11-20(26)25(13-15)16-9-8-14(2)17(22)12-16/h4-9,12,15H,3,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLIGTNEOMYEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrolidinones and is characterized by its unique structural features, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of a chloro-methylphenyl moiety and a benzodiazolyl group, which are known to influence biological interactions. Its molecular formula is , with a molecular weight of approximately 343.83 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent, neuroprotective effects, and its ability to modulate neurotransmitter systems.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.

- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 10 to 30 μM.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:

- In Vivo Studies : Animal models treated with the compound showed reduced oxidative stress markers and improved cognitive functions in tests for memory and learning.

- Mechanism : It is hypothesized that the compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Modulation of Neurotransmitter Systems

The compound has also been studied for its effects on neurotransmitter systems:

- Dopaminergic Activity : Preliminary data suggest that it may enhance dopamine release, which could be beneficial in treating conditions like Parkinson's disease.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Variations in substituents on the pyrrolidinone ring have been shown to significantly affect potency and selectivity.

Table of Variants and Their Activities

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrrolidinone core linked to a benzimidazole moiety and a chloromethylphenyl group. Its molecular formula is C17H20ClN3O, and it has a molecular weight of 319.81 g/mol. The presence of both the chloromethylphenyl and the benzimidazole groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain structural modifications enhance the inhibitory effects on cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have indicated effectiveness against various bacterial strains, including resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its interaction with neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the exact mechanisms involved .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with four analogs identified in the evidence, focusing on molecular structure, substituent effects, and physical properties.

Table 1: Structural and Physical Comparison

Key Observations

Substituent Positional Effects: The target compound and ChemDiv 8019-3001 () are positional isomers, differing in the chloro and methyl group placement on the phenyl ring (3-Cl,4-Me vs. 3-Cl,2-Me). This minor structural variation may influence steric interactions and binding affinity in biological systems.

Heterocyclic Core Modifications: The benzodiazole moiety in the target compound is replaced by a benzimidazole in , which may alter hydrogen-bonding capacity and metabolic stability due to the imidazole’s basic nitrogen. ’s pyridazinone-pyrazole hybrid introduces a trifluoromethyl group, significantly increasing lipophilicity and electron-withdrawing effects.

Physical Properties :

- Melting points are sparsely reported, but Compound 29’s high melting point (235–237°C) suggests strong intermolecular forces, likely due to hydroxyl and benzoyl groups.

- Molecular weights vary widely (367.87–452.22), with heavier compounds (e.g., ) incorporating halogen and trifluoromethyl groups.

Synthetic Pathways :

- The target compound’s synthesis may parallel methods in and , which employ Suzuki couplings or condensations to attach aromatic and heterocyclic groups.

Implications for Research and Development

- Structure-Activity Relationship (SAR) : The chloro and methyl groups on the phenyl ring are critical for modulating steric and electronic properties. Positional isomerism (e.g., 2-Me vs. 4-Me) could be explored to optimize target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.